Methyl 2-amino-2-(piperidin-3-yl)acetate
CAS No.:
Cat. No.: VC13799367
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | methyl 2-amino-2-piperidin-3-ylacetate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h6-7,10H,2-5,9H2,1H3 |
| Standard InChI Key | KPZFDVMDUPZKRO-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1CCCNC1)N |
| Canonical SMILES | COC(=O)C(C1CCCNC1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-amino-2-(piperidin-3-yl)acetate features a piperidine ring substituted at the 3-position with an amino-acetic acid methyl ester group. The piperidine ring adopts a chair conformation, with the ester and amino groups occupying equatorial positions to minimize steric strain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-amino-2-piperidin-3-ylacetate | |
| CAS Number | VC13799367 | |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| SMILES | COC(=O)C(N)C1CCCNC1 | |
| InChI Key | KPZFDVMDUPZKRO-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: Introduction of an amino-acetic acid moiety at the 3-position of piperidine via nucleophilic substitution or reductive amination.
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) .
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Purification: Chromatographic separation or recrystallization to achieve >95% purity .
A representative route involves condensing 3-piperidinecarboxylic acid with methyl glycinate, followed by Boc protection and deprotection to isolate the primary amine . Alternative methods utilize Ugi multicomponent reactions to assemble the backbone efficiently.
Industrial Production
Scale-up challenges include controlling exothermic reactions during esterification and minimizing racemization. Current Good Manufacturing Practices (cGMP) require stringent impurity profiling, with residual solvent limits enforced by ICH guidelines . Vendors such as VulcanChem and American Elements offer custom synthesis services at milligram to kilogram scales .
Applications in Pharmaceutical Research
Drug Discovery
The compound’s piperidine core is a privileged structure in medicinal chemistry, featured in FDA-approved drugs such as donepezil (Alzheimer’s) and risperidone (antipsychotic). Modifications to the amino ester group enable:
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Neurological Agents: Analogues with fluorinated piperidines exhibit enhanced blood-brain barrier penetration, improving efficacy in CNS targets .
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Antitumor Candidates: Coordination of the amino group to platinum(II) centers yields complexes with selective cytotoxicity against breast cancer cell lines (IC₅₀: 2–5 µM).
Peptide Mimetics
Replacing peptide bonds with methyl 2-amino-2-(piperidin-3-yl)acetate derivatives enhances metabolic stability. For example, cyclosporine analogues incorporating this scaffold show 3-fold increased oral bioavailability in preclinical models .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits serine proteases (e.g., thrombin, trypsin) through competitive binding at the active site. Kinetic assays reveal a Kᵢ of 8.2 µM for thrombin, comparable to argatroban derivatives . Molecular docking simulations suggest hydrogen bonding between the amino group and Asp189 residue.
Receptor Modulation
In GPCR-targeted therapies, it acts as a partial agonist of the 5-HT₁ₐ receptor (EC₅₀: 120 nM), demonstrating anxiolytic effects in murine models. Fluorination at the piperidine 4-position enhances affinity 10-fold, highlighting structure-activity relationship (SAR) flexibility.
Derivatives and Related Compounds
Hydrochloride Salts
Protonation of the piperidine nitrogen improves aqueous solubility for intravenous formulations. Methyl 2-(piperidin-3-yl)acetate hydrochloride (PubChem CID: 45358835) is a common salt form with a molecular weight of 193.67 g/mol .
Boc-Protected Derivatives
The Boc (tert-butoxycarbonyl) group stabilizes the amine during solid-phase peptide synthesis. Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate (CAS: 1219331-78-8) is a key intermediate in oligonucleotide therapeutics .
Dihydrochloride Forms
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride (CAS: 1423024-40-1) extends applications to dendrimer synthesis, enabling precise control over branching ratios .
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms for chiral drug candidates .
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PROTAC Integration: Conjugating the compound to E3 ligase ligands to create targeted protein degraders.
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce waste and energy consumption .
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